2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino, carboxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding.
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid groups.
5-Carboxy-2-fluorophenylpyridine: Lacks the amino group.
2-Amino-5-carboxypyridine: Lacks the fluorophenyl group.
Uniqueness: 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, along with a fluorophenyl substituent
Properties
IUPAC Name |
2-amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-10-2-1-6(12(17)18)3-7(10)9-5-16-11(15)4-8(9)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRKKFFBHGSRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687894 |
Source
|
Record name | 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-18-4 |
Source
|
Record name | 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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